(6-Bromo-1H-indazol-3-yl)methanol
Overview
Description
(6-Bromo-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It is characterized by the presence of a bromine atom at the 6th position of the indazole ring and a methanol group at the 3rd position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-bromo-1H-indazole with formaldehyde in the presence of a reducing agent to yield (6-Bromo-1H-indazol-3-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form 1H-indazol-3-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-bromo-1H-indazole-3-carboxylic acid.
Reduction: Formation of 1H-indazol-3-ylmethanol.
Substitution: Formation of 6-substituted indazole derivatives.
Scientific Research Applications
(6-Bromo-1H-indazol-3-yl)methanol is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-1H-indazol-3-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(6-Fluoro-1H-indazol-3-yl)methanol: Contains a fluorine atom at the 6th position.
(6-Iodo-1H-indazol-3-yl)methanol: Features an iodine atom at the 6th position.
Uniqueness
(6-Bromo-1H-indazol-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
(6-bromo-2H-indazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUYPALCWONDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646114 | |
Record name | (6-Bromo-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-29-6 | |
Record name | (6-Bromo-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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